3'-Chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C11H10ClF3O2 It is characterized by the presence of a chloro group, a propoxy group, and trifluoromethyl groups attached to an acetophenone core
Preparation Methods
The synthesis of 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3’-chloroacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methoxide yields a methoxy derivative, while reduction with sodium borohydride yields the corresponding alcohol.
Scientific Research Applications
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The pathways affected by this compound include oxidative stress pathways and signal transduction pathways. Its trifluoromethyl groups play a crucial role in modulating its biological activity.
Comparison with Similar Compounds
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds:
Similar Compounds: Compounds such as 3’-chloro-2,2,2-trifluoroacetophenone and 3’-methoxy-6’-n-propoxy-2,2,2-trifluoroacetophenone share structural similarities.
Uniqueness: The presence of both chloro and propoxy groups, along with trifluoromethyl groups, makes 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone unique. This combination of functional groups imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLRRWPTFJVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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